Ethyl 2-[(6-fluoropyridin-3-yl)formamido]-3-(pyridin-4-yl)propanoate
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Overview
Description
Ethyl 2-[(6-fluoropyridin-3-yl)formamido]-3-(pyridin-4-yl)propanoate is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and pyridine rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(6-fluoropyridin-3-yl)formamido]-3-(pyridin-4-yl)propanoate typically involves multi-step organic reactions. One common approach is the coupling of 6-fluoropyridine-3-carboxylic acid with ethyl 3-(pyridin-4-yl)propanoate under appropriate conditions. The reaction may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-fluoropyridin-3-yl)formamido]-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors due to its fluorinated pyridine moiety.
Biological Studies: It may be used in studies involving enzyme inhibition, receptor binding assays, or as a probe in biochemical pathways.
Materials Science: The compound could be explored for its properties in creating novel materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Ethyl 2-[(6-fluoropyridin-3-yl)formamido]-3-(pyridin-4-yl)propanoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site. The pyridine rings may facilitate π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(6-chloropyridin-3-yl)formamido]-3-(pyridin-4-yl)propanoate
- Ethyl 2-[(6-bromopyridin-3-yl)formamido]-3-(pyridin-4-yl)propanoate
- Ethyl 2-[(6-methylpyridin-3-yl)formamido]-3-(pyridin-4-yl)propanoate
Uniqueness
Ethyl 2-[(6-fluoropyridin-3-yl)formamido]-3-(pyridin-4-yl)propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and bioavailability in drug molecules, making this compound potentially more effective in medicinal applications compared to its non-fluorinated analogs.
Properties
IUPAC Name |
ethyl 2-[(6-fluoropyridine-3-carbonyl)amino]-3-pyridin-4-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-2-23-16(22)13(9-11-5-7-18-8-6-11)20-15(21)12-3-4-14(17)19-10-12/h3-8,10,13H,2,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBWJDSCOGPKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=NC=C1)NC(=O)C2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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